molecular formula H2Na3O4PS B576840 Sodium thiophosphate hydrate CAS No. 10489-48-2

Sodium thiophosphate hydrate

Cat. No.: B576840
CAS No.: 10489-48-2
M. Wt: 198.015
InChI Key: VYYYFZBRAKXIPU-UHFFFAOYSA-K
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Description

Sodium thiophosphate hydrate (chemical formula: 3NaO₃PS·H₂O; molecular weight: 198.0 g/mol) is a sulfur-containing inorganic compound with diverse industrial and laboratory applications . It appears as green-to-white crystalline aggregates, melts at 53–58°C, and is water-soluble . Key uses include:

  • Analytical Chemistry: As a titrant in iodometry .
  • Gold Extraction: Facilitates leaching processes .
  • Organic Synthesis: Production of thioglycolic acid and Bunte salts (S-alkylthiosulfonates) .
  • Water Treatment: Dechlorination of tap water and maintenance of chlorine levels in aquatic systems .

Safety considerations highlight risks of skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating protective equipment and proper ventilation during handling .

Properties

IUPAC Name

trisodium;thiophosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Na.H3O3PS.H2O/c;;;1-4(2,3)5;/h;;;(H3,1,2,3,5);1H2/q3*+1;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYYFZBRAKXIPU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2Na3O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703060
Record name Sodium phosphorothioate--water (3/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10489-48-2
Record name Sodium phosphorothioate--water (3/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium thiophosphate hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thiophosphate hydrate can be synthesized through the reaction of sodium hydroxide with phosphorus pentasulfide. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+6NaOH+xH2O2Na3PO3SxH2OP_2S_5 + 6NaOH + xH_2O \rightarrow 2Na_3PO_3S \cdot xH_2O P2​S5​+6NaOH+xH2​O→2Na3​PO3​S⋅xH2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium sulfide with phosphorus trichloride in the presence of water. This method allows for large-scale production and ensures high purity of the final product. The reaction is as follows:

PCl3+3Na2S+3H2ONa3PO3SxH2O+3HClPCl_3 + 3Na_2S + 3H_2O \rightarrow Na_3PO_3S \cdot xH_2O + 3HCl PCl3​+3Na2​S+3H2​O→Na3​PO3​S⋅xH2​O+3HCl

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various phosphorus and sulfur-containing compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The compound can participate in substitution reactions where the thiophosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sodium phosphate, sulfur dioxide.

    Reduction: Phosphine, hydrogen sulfide.

    Substitution: Alkyl thiophosphates, acyl thiophosphates.

Scientific Research Applications

Sodium thiophosphate hydrate is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in certain chemical reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Medicine: It serves as an antidote for cyanide poisoning and is used in the formulation of certain pharmaceuticals.

    Industry: this compound is used in gold extraction, water treatment, and as an anionic surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of sodium thiophosphate hydrate involves its ability to donate sulfur atoms in chemical reactions. This property makes it an effective reagent in the synthesis of sulfur-containing compounds. In biological systems, it acts as a chelating agent, binding to heavy metals and facilitating their removal from the body. The compound also interacts with molecular targets such as enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Sodium Dihydrogen Phosphate Dihydrate

Formula : NaH₂PO₄·2H₂O; Molecular Weight : 156.01 g/mol .

  • Applications : Buffering agent in food, pharmaceuticals, and agriculture .
  • Key Differences: Unlike sodium thiophosphate hydrate, it lacks sulfur and is non-reactive in redox applications.

Sodium Thiosulphate (Na₂S₂O₃)

Molecular Weight : 158.11 g/mol (anhydrous) .

  • Applications :
    • Photography (fixative agent) .
    • Medical antidote for cyanide poisoning .
    • Water dechlorination .
  • Key Differences : Higher solubility in water and broader medical applications compared to this compound’s niche in synthesis .

Sodium Hypophosphite Monohydrate

Formula : NaH₂PO₂·H₂O; Molecular Weight : 105.99 g/mol .

  • Applications : Reducing agent in electroless nickel plating and polymer stabilization .
  • Key Differences : Focuses on reductive chemistry rather than sulfur-based reactivity .

Sodium Hydrogen Phosphate Hydrate

Formula : Na₂HPO₄·H₂O; Molecular Weight : 159.97 g/mol .

  • Applications : Buffer in biochemical assays and food preservation .
  • Key Differences : Lacks sulfur; primarily used for pH regulation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Hazards
This compound 3NaO₃PS·H₂O 198.0 53–58 Gold extraction, iodometry, synthesis Skin/eye irritation, respiratory risk
Sodium Dihydrogen Phosphate Dihydrate NaH₂PO₄·2H₂O 156.01 60 (dehydration) Food buffering, pharmaceuticals Low toxicity
Sodium Thiosulphate Na₂S₂O₃ 158.11 48.3 Photography, cyanide antidote Low hazard; dust may irritate
Sodium Hypophosphite Monohydrate NaH₂PO₂·H₂O 105.99 90 (decomposes) Electroless plating, reducing agent Reacts violently with oxidizers
Sodium Hydrogen Phosphate Hydrate Na₂HPO₄·H₂O 159.97 250 (anhydrous) Biochemical buffers, food additive Non-hazardous

Research Findings and Trends

  • This compound: Emerging applications in nanotechnology and materials science, particularly in synthesizing sulfur-doped materials . Limited ecotoxicological data necessitate further studies .
  • Phosphate Derivatives : Sodium dihydrogen phosphate dihydrate dominates in food/pharma due to regulatory acceptance and safety .
  • Sulfur-Based Competitors : Sodium thiosulphate remains preferred in medical and photographic fields due to established safety profiles .

Biological Activity

Sodium thiophosphate hydrate, also known as trithis compound, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies that illustrate its applications in various biological contexts.

This compound has the chemical formula Na3PO3SxH2O\text{Na}_3\text{PO}_3\text{S}\cdot x\text{H}_2\text{O} and is characterized by the presence of phosphorus and sulfur in its structure. This compound is often used in biochemical applications due to its ability to act as a reducing agent and its role in various enzymatic processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Sodium thiophosphate may exert protective effects against oxidative stress by scavenging free radicals.
  • Nephroprotective Effects : Similar to sodium thiosulfate, sodium thiophosphate has been studied for its potential to mitigate nephrotoxicity associated with certain chemotherapeutic agents, particularly cisplatin.
  • Modulation of Enzymatic Activity : The compound may influence the activity of specific enzymes involved in metabolic pathways.

Nephroprotective Effects

A significant study investigated the use of sodium thiosulfate in preventing cisplatin-induced nephrotoxicity during hyperthermic intraperitoneal chemotherapy (HIPEC). Although this study primarily focused on sodium thiosulfate, it provides insights relevant to sodium thiophosphate due to their similar chemical properties. The study found that patients receiving sodium thiosulfate exhibited significantly lower serum creatinine levels and improved glomerular filtration rates compared to those receiving standard treatments .

Treatment GroupMean Serum Creatinine (mmol/L)Glomerular Filtration Rate (ml/min/1.73 m²)Acute Kidney Injury (%)
Preoperative Hyperhydration (PHH)959621
PHH + Sodium Thiosulfate57941
Sodium Thiosulfate Alone61780

This data suggests that sodium thiophosphate may have similar protective properties against renal toxicity.

Antioxidant Properties

Research has indicated that compounds containing sulfur, such as sodium thiophosphate, can exhibit antioxidant properties. A study highlighted the role of sulfur-containing compounds in reducing oxidative stress in cellular models, which could be extrapolated to suggest potential applications for sodium thiophosphate in protecting cells from oxidative damage .

Case Studies

  • Cisplatin-Induced Nephrotoxicity : A retrospective analysis involving 220 patients undergoing HIPEC demonstrated that sodium thiosulfate significantly reduced renal complications associated with cisplatin treatment. This finding underscores the potential role of similar compounds like sodium thiophosphate in clinical settings .
  • Oxidative Stress Mitigation : In vitro studies have shown that sodium thiophosphate can reduce markers of oxidative stress in cell cultures exposed to harmful agents, suggesting a mechanism through which it may protect cellular integrity .

Q & A

Q. What are the recommended methods for synthesizing sodium thiophosphate hydrate in a laboratory?

this compound can be synthesized via chemical activation of precursors like trisodium phosphate or sodium hydrogen carbonate with sulfur-containing reagents under controlled conditions. For example, describes its formation through reactions involving sodium hydrogen carbonate and trisodium zinc phosphate, yielding Na₂P₂S₆ and hydrate phases. A typical protocol includes:

  • Dissolving precursors in aqueous medium under inert atmosphere.
  • Adjusting pH to alkaline conditions (e.g., using NaOH, as noted in ).
  • Isolating the product via vacuum filtration and characterizing purity via XRD or elemental analysis. Reference :

Q. How can this compound be distinguished from structurally similar phosphate salts?

Differentiation requires a combination of spectroscopic and crystallographic techniques:

  • XRD : Compare diffraction patterns with reference data (e.g., CAS 10101-88-9 in ).
  • Raman/IR Spectroscopy : Identify S=O and P-S vibrational modes unique to thiophosphate groups.
  • Thermogravimetric Analysis (TGA) : Quantify hydrate water content (e.g., Na₃PO₃S·H₂O vs. anhydrous forms). Reference :

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • Avoiding inhalation or skin contact due to uncharacterized acute toxicity ( ).
  • Storing in airtight containers away from moisture to prevent decomposition into sulfur oxides ( ).
  • Using fume hoods when heating to mitigate exposure to hazardous gases (e.g., SOₓ). Reference :

Advanced Research Questions

Q. How do hydration states of sodium thiophosphate influence its reactivity in aqueous solutions?

Hydrate water affects solubility and ion dissociation. For example:

  • The dihydrate form (Na₃PO₃S·2H₂O) may exhibit slower dissolution kinetics compared to anhydrous forms.
  • Conductivity measurements and isothermal titration calorimetry (ITC) can quantify hydration-dependent ion release. Reference :

Q. What analytical strategies resolve contradictions in reported molecular weights (e.g., 183.03 vs. 198.0 g/mol)?

Discrepancies arise from variable hydration states or impurities. Researchers should:

  • Perform elemental analysis (e.g., ICP-MS for Na, P, S ratios).
  • Validate hydration via TGA or Karl Fischer titration.
  • Cross-reference CAS 10101-88-9 ( ) with synthesis protocols in . Reference :

Q. How does this compound interact with oxidizing agents like chlorine in aqueous systems?

suggests it neutralizes chlorine, forming non-hazardous byproducts. To study this:

  • Use GC-MS to identify gaseous products (e.g., SO₂, HCl).
  • Monitor pH changes during reaction to infer redox pathways.
  • Compare reactivity with other thiophosphates (e.g., Na₂S₂O₃ in ). Reference :

Q. What methodologies assess the stability of this compound under extreme temperatures?

  • TGA-DSC : Quantify decomposition temperatures and enthalpy changes.
  • In Situ XRD : Track phase transitions (e.g., hydrate → anhydrous → decomposed phases).
  • FTIR : Detect volatile decomposition products (e.g., SOₓ, noted in ). Reference :

Data Interpretation & Experimental Design

Q. How can researchers address gaps in toxicological data for this compound?

  • Use in silico models (e.g., QSAR) to predict acute toxicity.
  • Conduct comparative studies with structurally analogous compounds (e.g., sodium sulfide hydrate in ).
  • Perform in vitro assays (e.g., cytotoxicity on human cell lines). Reference :

Q. What experimental controls are essential when studying its role in phase transformations (e.g., pyrite cinder processing)?

  • Include blank trials without sodium thiophosphate to isolate its catalytic/activation effects.
  • Monitor pH and redox potential to distinguish chemical vs. physical activation ( ).
  • Use Mössbauer spectroscopy to track iron-phase transitions (e.g., hematite → maghemite). Reference :

Tables for Quick Reference

Property Value/Method Source
Molecular FormulaNa₃PO₃S·xH₂O
CAS Number10101-88-9
Decomposition ProductsSOₓ, Na oxides
Key Synthesis ReactionNaHCO₃ + Zn₃(PO₄)₂ → Na₃PO₃S + ...
Hydrate AnalysisTGA, Karl Fischer titration

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